BenchChemオンラインストアへようこそ!

Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

medicinal chemistry tubulin polymerization structure-activity relationship

This diarylcyclohexenone ester is the critical intermediate (Compound 2b) for generating indazole-based tubulin inhibitors (4b, 5e, 5f) with potency matching or exceeding colchicine against HCT-116 and MCF-7 cells (tubulin inhibition up to 89.31%). The bis(4-methoxyphenyl) substitution pattern is essential; mono-methoxy analogs fail to achieve comparable activity. Published synthesis with hydrazine hydrate and isothiocyanates, 64% yield, mp 78–81 °C. Procure this validated precursor for SAR campaigns, assay standardization, or phenotypic benchmarking.

Molecular Formula C23H24O5
Molecular Weight 380.44
CAS No. 102657-36-3
Cat. No. B2628776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
CAS102657-36-3
Molecular FormulaC23H24O5
Molecular Weight380.44
Structural Identifiers
SMILESCCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C23H24O5/c1-4-28-23(25)22-20(16-7-11-19(27-3)12-8-16)13-17(14-21(22)24)15-5-9-18(26-2)10-6-15/h5-12,14,20,22H,4,13H2,1-3H3
InChIKeyVXKGDCOMRDIQGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate (CAS 102657-36-3): Core Building Block in a Validated Tubulin Polymerization Inhibitor Series


Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate (CAS 102657-36-3) is a diarylcyclohexenone ester that serves as the critical precursor in a published series of colchicine-site tubulin polymerization inhibitors [1]. The compound features a cyclohex-3-ene-1-carboxylate core bearing two 4-methoxyphenyl substituents at positions 4 and 6, with a 2-oxo group, yielding a molecular formula of C₂₃H₂₄O₅ and a molecular weight of 380.43 g·mol⁻¹ [1]. Its primary documented role is as the key synthetic intermediate (compound 2b) from which indazole-based derivatives (e.g., 4b, 5e, 5f) were generated—compounds that demonstrated antitumor potency comparable to or exceeding that of colchicine against HCT-116 colon and MCF-7 breast cancer cell lines [1].

Why Generic Substitution Fails: The Synthetic and Biological Non-Interchangeability of Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate


Substituting Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate with a closely related analog—such as the mono-methoxy derivative 2a or the 4-fluorophenyl congener—introduces demonstrable losses in downstream synthetic efficiency and biological target engagement. The bis(4-methoxyphenyl) substitution pattern is not merely a structural embellishment; it directly governs the compound's capacity to serve as a productive intermediate for the indazole-forming cyclization that yields the active tubulin inhibitors (e.g., 4b, 5e, 5f). In the published series, the indazole derivatives derived from the bis(4-methoxyphenyl) precursor 2b yielded the most potent antitumor agents in the study, while the mono-methoxy series (derived from 2a) failed to produce compounds that matched the potency of colchicine [1]. The quantitative evidence below demonstrates that this compound occupies a non-substitutable node in a proven structure–activity relationship (SAR) cascade.

Quantitative Differentiation of Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate Against Its Closest Analogs


Synthetic Yield Advantage Over the Mono-Methoxy Analog in the Robinson Annulation Step

In the condensation of the corresponding propenone with ethyl acetoacetate under identical reflux conditions (sodium ethoxide/ethanol, 12 h), the bis(4-methoxyphenyl) propenone 1b delivered the target cyclohexenone ester 2b in 64% isolated yield, compared to 61% for the mono-methoxy phenyl analog 2a prepared from propenone 1a [1]. Although the yield difference is modest, the bis-methoxy substrate consistently provided a higher mass recovery in this critical ring-forming step, translating to improved material throughput for subsequent derivatization. This is a direct head-to-head comparison performed in the same laboratory by the same research group using identical reaction conditions, minimizing confounding variables.

medicinal chemistry tubulin polymerization structure-activity relationship heterocyclic synthesis

Superior Downstream Biological Activity of Indazole Derivatives Originating from the Bis(4-Methoxyphenyl) Precursor

The indazole derivatives 4b, 5e, and 5f—all synthesized from the bis(4-methoxyphenyl) precursor 2b—exhibited antitumor potency that was comparable to or higher than that of colchicine against both HCT-116 colon cancer and MCF-7 breast cancer cell lines in MTT assays [1]. In contrast, none of the indazole derivatives prepared from the mono-methoxy precursor 2a achieved potency at the level of colchicine. Tubulin polymerization inhibition in cell homogenates ranged from 79.72% to 89.31% for compounds derived from the 2b series [1]. This is a cross-study comparable class-level inference, as the paper reports the full biological dataset for the complete compound library generated from both precursors, enabling direct within-study comparison of the two synthetic lineages.

tubulin polymerization inhibition anticancer colchicine-site indazole

Electronic and Conformational Differentiation from 4-Fluorophenyl Analogs: Impact on Molecular Docking to the Colchicine Site

The Ahmed et al. study employed molecular docking to elucidate the binding mode of indazole derivatives derived from 2b into the colchicine binding site of tubulin [1]. The two 4-methoxyphenyl substituents serve as the hydrophobic rings A and C that anchor the molecule into the colchicine pocket, with the methoxy oxygen atoms acting as critical H-bond acceptors. Replacing the 4-methoxy groups with 4-fluoro substituents (as in alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate derivatives) fundamentally alters the electronic character of the aryl rings [2]. The Hammett σₚ constant for OCH₃ is −0.27 (electron-donating), while F is +0.06 (weakly electron-withdrawing), resulting in a shift of approximately 0.33 σ units that modifies both the H-bond acceptor capability and the π-stacking interaction profile within the hydrophobic pocket. This is a cross-study comparable inference grounded in physical organic chemistry principles and supported by distinct docking outcomes observed for the two chemotypes.

molecular docking colchicine binding site tubulin computational chemistry

Physicochemical Property Differentiation: Melting Point and Crystallinity Advantages for Purification and Formulation

The bis(4-methoxyphenyl) compound 2b exhibits a melting point of 78–81 °C, which is higher than the 70–73 °C observed for the mono-methoxy analog 2a [1]. This 8 °C elevation in melting point, arising from the additional methoxy group enhancing intermolecular interactions in the solid state, translates to practical advantages in recrystallization-based purification. Higher-melting crystalline intermediates generally afford superior purity after a single recrystallization cycle and exhibit better storage stability under ambient conditions. This is a direct head-to-head comparison from the same study with both melting points determined under identical experimental conditions (open capillary tube, Electrothermal 9100 apparatus).

physicochemical properties purification melting point crystallinity

Where Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate Delivers Maximum Procurement Value: Research and Industrial Use Cases


Colchicine-Site Tubulin Inhibitor Lead Optimization

Medicinal chemistry teams pursuing antimitotic agents targeting the colchicine binding site should procure compound 2b as the dedicated synthetic intermediate for generating indazole-based tubulin inhibitors. The evidence from Ahmed et al. demonstrates that only the bis(4-methoxyphenyl) series produces derivatives (4b, 5e, 5f) with potency matching or exceeding colchicine against HCT-116 and MCF-7 cells, with tubulin polymerization inhibition reaching 89.31% [1]. The compound's established reactivity profile with hydrazine hydrate and substituted isothiocyanates provides a validated synthetic route with published yields and characterization data, reducing development risk.

Structure–Activity Relationship (SAR) Studies on Ring B Mimetics of Colchicine

Researchers investigating flexible colchicine analogs require a reliable cyclohexenone intermediate that preserves the critical H-bond acceptor pharmacophore on both aryl rings. Compound 2b offers the validated bis(4-methoxyphenyl) substitution that, when converted to the indazole or thiosemicarbazide derivatives, engages the colchicine binding site as confirmed by molecular docking [1]. The higher melting point (78–81 °C) and 64% synthetic yield provide practical advantages over the mono-methoxy analog 2a for SAR campaigns requiring consistent, high-purity intermediate supply.

Academic and CRO-Based Tubulin Polymerization Assay Development

Contract research organizations (CROs) and academic screening centers developing tubulin polymerization inhibition assays can use compound 2b as a standardized precursor for generating positive-control indazole inhibitors. The published tubulin inhibition range of 79.72–89.31% for the 2b-derived indazoles [1] establishes a benchmark for assay validation. Procuring the precursor rather than the final indazoles allows internal teams to independently verify synthetic reproducibility and customize the derivatization pipeline.

Comparative Oncology Profiling Across Cyclohexenone Chemotypes

Institutions performing broad-panel anticancer screening can use compound 2b as a reference standard within the diarylcyclohexenone chemotype. The documented head-to-head comparison with the mono-methoxy analog 2a [1] enables direct phenotypic benchmarking of the bis(4-methoxyphenyl) scaffold against its closest structural neighbor in HCT-116 and MCF-7 cell-based assays, providing an internally controlled dataset for chemical biology studies investigating methoxy-substituent effects on cytotoxicity.

Quote Request

Request a Quote for Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.